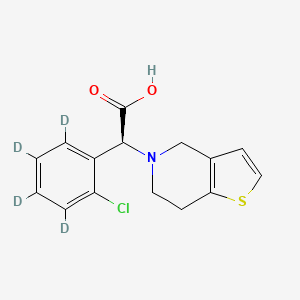

(Rac)-Clopidogrel carboxylic acid-d4

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C15H14ClNO2S |

|---|---|

Molekulargewicht |

311.8 g/mol |

IUPAC-Name |

(2S)-2-(2-chloro-3,4,5,6-tetradeuteriophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetic acid |

InChI |

InChI=1S/C15H14ClNO2S/c16-12-4-2-1-3-11(12)14(15(18)19)17-7-5-13-10(9-17)6-8-20-13/h1-4,6,8,14H,5,7,9H2,(H,18,19)/t14-/m0/s1/i1D,2D,3D,4D |

InChI-Schlüssel |

DCASRSISIKYPDD-UJCPGTITSA-N |

Isomerische SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[C@@H](C(=O)O)N2CCC3=C(C2)C=CS3)Cl)[2H])[2H] |

Kanonische SMILES |

C1CN(CC2=C1SC=C2)C(C3=CC=CC=C3Cl)C(=O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Chemical Properties of (Rac)-Clopidogrel carboxylic acid-d4

This technical guide provides a comprehensive overview of the chemical properties, metabolic pathway, and analytical methodologies for (Rac)-Clopidogrel carboxylic acid-d4. The information is intended for researchers, scientists, and drug development professionals working with this stable isotope-labeled internal standard.

Core Chemical and Physical Properties

This compound is the deuterated form of the main, inactive metabolite of Clopidogrel, an antiplatelet medication. The incorporation of four deuterium atoms on the phenyl ring makes it an ideal internal standard for mass spectrometry-based quantification of Clopidogrel carboxylic acid in biological matrices.

| Property | Value |

| Chemical Name | 2-(2-chloro-3,4,5,6-tetradeuteriophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetic acid[1] |

| Synonyms | (Rac)-CLPM-d4, (Rac)-SR 26334-d4 |

| CAS Number | 1246814-52-7[1][2] |

| Molecular Formula | C₁₅H₁₀D₄ClNO₂S[1][2] |

| Molecular Weight | 311.82 g/mol [1][2] |

| Appearance | White to off-white solid |

| Melting Point | 100-105°C (decomposes)[3] |

| Solubility | Soluble in Methanol and DMSO |

| Storage Conditions | Powder: -20°C for 3 years. In solvent: -80°C for 6 months[2] |

| Purity | Typically >95% (by HPLC)[1] |

| Isotopic Enrichment | >95% |

Metabolic Pathway of Clopidogrel

Clopidogrel is a prodrug that requires hepatic metabolism to exert its antiplatelet effect. A significant portion, approximately 85%, of an orally administered dose of Clopidogrel is hydrolyzed by carboxylesterases (primarily CES1) to its inactive carboxylic acid metabolite. The remaining portion is metabolized by cytochrome P450 enzymes to an active thiol metabolite which is responsible for the pharmacological activity.

Caption: Metabolic fate of Clopidogrel in the liver.

Experimental Protocols

Synthesis of this compound

A detailed, publicly available, step-by-step protocol for the synthesis of this compound could not be identified in the reviewed literature. Stable isotope-labeled compounds are typically synthesized by specialized chemical suppliers. The general approach for the synthesis of deuterated aromatic compounds involves the use of deuterated starting materials or deuterium exchange reactions under specific catalytic conditions. For this compound, this would likely involve the use of deuterated 2-chlorophenylacetic acid or a related precursor in a multi-step synthesis.

Quantification of this compound in Human Plasma using LC-MS/MS

This protocol describes a common method for the quantification of Clopidogrel carboxylic acid in human plasma, utilizing this compound as an internal standard.

1. Materials and Reagents:

-

This compound (Internal Standard, IS)

-

Clopidogrel carboxylic acid (Analyte)

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Deionized water

-

Solid Phase Extraction (SPE) cartridges or protein precipitation reagents

2. Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

3. Standard Solution Preparation:

-

Prepare stock solutions of the analyte and the internal standard in methanol at a concentration of 1 mg/mL.

-

Prepare working standard solutions by serial dilution of the stock solutions with a mixture of methanol and water.

4. Sample Preparation (Protein Precipitation Method):

-

To 100 µL of human plasma, add 300 µL of acetonitrile containing the internal standard, this compound.

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

5. LC-MS/MS Analysis:

-

HPLC Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution: A suitable gradient program to separate the analyte from matrix components.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Clopidogrel carboxylic acid: Monitor the specific precursor to product ion transition.

-

This compound: Monitor the specific precursor to product ion transition (typically a +4 Da shift from the unlabeled analyte).

-

6. Data Analysis:

-

Quantify the analyte by calculating the peak area ratio of the analyte to the internal standard.

-

Generate a calibration curve by plotting the peak area ratios of the calibration standards against their concentrations.

-

Determine the concentration of the analyte in the plasma samples by interpolating their peak area ratios from the calibration curve.

References

- 1. CN101775001B - Method for synthesizing clopidogrel hydrogen sulfate intermediate by adopting solid acid catalytic esterification - Google Patents [patents.google.com]

- 2. Deuterated Clopidogrel Analogues as a New Generation of Antiplatelet Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

(Rac)-Clopidogrel Carboxylic Acid-d4: A Technical Guide for Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of (Rac)-Clopidogrel carboxylic acid-d4 as a crucial tool in the pharmacokinetic analysis of clopidogrel. Clopidogrel is a widely prescribed antiplatelet prodrug that requires metabolic activation to exert its therapeutic effect. Due to the low plasma concentrations of the parent drug and its active metabolite, pharmacokinetic studies often rely on the quantification of its major, inactive metabolite, clopidogrel carboxylic acid.[1][2] The use of a stable isotope-labeled internal standard, such as this compound, is paramount for achieving accurate and reliable bioanalytical results.[3][4][5]

The Role of this compound in Bioanalysis

This compound serves as an ideal internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods developed for the quantification of clopidogrel carboxylic acid in biological matrices like plasma.[3][4] Its chemical structure is nearly identical to the analyte of interest, with the key difference being the presence of four deuterium atoms. This subtle mass shift allows the mass spectrometer to differentiate between the analyte and the internal standard, while ensuring they exhibit similar behavior during sample extraction, chromatography, and ionization. This co-elution and similar ionization response are critical for correcting for any variability that may occur during the analytical process, thereby enhancing the precision and accuracy of the measurement.[5]

Clopidogrel Metabolic Pathway

Clopidogrel is a prodrug that undergoes extensive metabolism in the liver. Approximately 85% of an orally administered dose is hydrolyzed by carboxylesterases to the inactive clopidogrel carboxylic acid (SR26334).[1][2] The remaining portion is metabolized by cytochrome P450 (CYP) enzymes in a two-step process to form the active thiol metabolite, which is responsible for the irreversible inhibition of the P2Y12 receptor on platelets. The quantification of the stable and abundant carboxylic acid metabolite provides an indirect but reliable measure of clopidogrel's pharmacokinetic profile.[1]

References

- 1. Clinical Pharmacokinetics of Clopidogrel and Its Metabolites in Patients with Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Deuterated Clopidogrel Analogues as a New Generation of Antiplatelet Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. interesjournals.org [interesjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. spectroscopyonline.com [spectroscopyonline.com]

The Role of (Rac)-Clopidogrel Carboxylic Acid-d4 as an Internal Standard in Bioanalytical Quantification: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action and application of (Rac)-Clopidogrel carboxylic acid-d4 as an internal standard in the quantitative bioanalysis of clopidogrel's main inactive metabolite, clopidogrel carboxylic acid. This guide is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and pharmacokinetic studies.

Introduction to Clopidogrel and its Major Metabolite

Clopidogrel is an antiplatelet prodrug that requires hepatic biotransformation to its active thiol metabolite to exert its therapeutic effect.[1] This active metabolite irreversibly inhibits the P2Y12 receptor on platelets, thereby preventing platelet activation and aggregation.[1] However, the majority of orally administered clopidogrel is hydrolyzed by carboxylesterases to an inactive carboxylic acid derivative.[2][3] This metabolite, clopidogrel carboxylic acid, is the most abundant circulating compound related to clopidogrel and is therefore a key analyte in pharmacokinetic studies.[1][4]

The Mechanism of Action of a Deuterated Internal Standard

In quantitative bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is crucial for accurate and precise quantification.[5] An ideal internal standard is a stable isotope-labeled version of the analyte.[5] this compound is the deuterium-labeled analogue of clopidogrel carboxylic acid and serves as an exemplary internal standard.[6][7]

The core principle behind its mechanism of action is that the deuterated standard exhibits nearly identical physicochemical properties to the endogenous analyte.[5] This includes similar extraction recovery, chromatographic retention time, and ionization response in the mass spectrometer.[5] By adding a known concentration of this compound to the biological samples at the beginning of the sample preparation process, it co-processes with the analyte of interest. Any variability or loss of the analyte during sample extraction, chromatography, or ionization will be mirrored by a proportional variability or loss of the internal standard.[5] The mass spectrometer can differentiate between the analyte and the deuterated internal standard due to the mass difference imparted by the deuterium atoms.[5] The final quantification is based on the ratio of the analyte's response to the internal standard's response, which effectively cancels out procedural variations and leads to a more robust and reliable measurement.

Quantitative Data and Methodological Parameters

The following tables summarize key quantitative parameters from various validated bioanalytical methods for the determination of clopidogrel carboxylic acid using this compound as an internal standard.

Table 1: Mass Spectrometry Parameters

| Analyte | Internal Standard | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

| Clopidogrel Carboxylic Acid | This compound | 308.1 | 198.1 | ESI+ |

| Clopidogrel Carboxylic Acid | This compound | 308.10 | 113 | ESI+ |

| This compound | - | 312.1 | 202.1 | ESI+ |

| This compound | - | 312.10 | 129 | ESI+ |

Data compiled from multiple sources.[1][4]

Table 2: Chromatographic and Method Performance Characteristics

| Parameter | Reported Value(s) |

| Column | C18 |

| Mobile Phase | Methanol, de-ionized water, and formic acid |

| Flow Rate | 0.5 ml/minute |

| Total Run Time | Approximately 4 minutes |

| Lower Limit of Quantification (LLOQ) | 25 ng/ml |

| Linearity Range | 25 – 3000 ng/ml (r ≥ 0.999) |

| Intra-day Accuracy | 90% - 98% |

| Inter-day Accuracy | 92.138% - 96.889% |

Data from a representative study.[4]

Experimental Protocols

The following section details a typical experimental protocol for the quantification of clopidogrel carboxylic acid in human plasma using this compound as an internal standard. This protocol is a synthesis of methodologies reported in the scientific literature.[4]

4.1. Materials and Reagents

-

Blank human plasma

-

(Rac)-Clopidogrel carboxylic acid (analyte) reference standard

-

This compound (internal standard)

-

Methanol (HPLC grade)

-

De-ionized water

-

Formic acid

-

Diethyl ether

-

n-hexane

4.2. Preparation of Stock and Working Solutions

-

Prepare individual stock solutions of the analyte and internal standard in a suitable solvent (e.g., methanol).

-

Prepare working standard solutions of the analyte by serial dilution of the stock solution.

-

Prepare a working solution of the internal standard at a fixed concentration.

4.3. Sample Preparation (Liquid-Liquid Extraction)

-

Pipette 200 µl of human plasma into a microcentrifuge tube.

-

Add a specified volume of the internal standard working solution to each plasma sample (except for blank samples).

-

Vortex mix the samples.

-

Add a specific volume of the extraction solvent mixture (e.g., diethyl ether – n-hexane, 80:20, v/v).

-

Vortex mix thoroughly to ensure efficient extraction.

-

Centrifuge the samples to separate the organic and aqueous layers.

-

Transfer the organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a specific volume of the mobile phase.

-

Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

4.4. LC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: C18 analytical column.

-

Mobile Phase: A mixture of methanol, de-ionized water, and formic acid.

-

Flow Rate: 0.5 ml/minute.

-

Injection Volume: Appropriate for the system.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Monitoring Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor the transitions specified in Table 1.

-

4.5. Calibration and Quantification

-

Prepare a series of calibration standards by spiking blank plasma with known concentrations of the analyte.

-

Process the calibration standards and quality control (QC) samples along with the unknown samples.

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

The following diagrams illustrate the key relationships and workflows described in this guide.

Caption: Metabolic pathway of Clopidogrel.

Caption: Bioanalytical workflow using an internal standard.

Caption: Logic of internal standard-based quantification.

References

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. Development and validation of an HPLC–MS/MS method to determine clopidogrel in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

Metabolic Stability of (Rac)-Clopidogrel Carboxylic Acid-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-Clopidogrel carboxylic acid-d4 is the deuterated stable isotope-labeled internal standard for the major, inactive metabolite of the antiplatelet drug clopidogrel. This technical guide provides an in-depth analysis of the metabolic stability of clopidogrel carboxylic acid, with a focus on its deuterated analogue. While direct metabolic stability studies on the d4-labeled compound are not extensively available in public literature, this guide synthesizes information on the metabolism of the parent compound, clopidogrel, and its carboxylic acid metabolite. It details the known metabolic pathways, presents quantitative data from in vitro studies, outlines relevant experimental protocols, and discusses the implications of deuteration on metabolic stability. This document serves as a comprehensive resource for researchers in drug metabolism, pharmacokinetics, and bioanalytical science.

Introduction

Clopidogrel is a prodrug that requires metabolic activation to exert its antiplatelet effects. A significant portion of orally administered clopidogrel, approximately 85%, is rapidly hydrolyzed by carboxylesterase 1 (CES1) to its inactive carboxylic acid metabolite, (S)-clopidogrel carboxylic acid (SR26334)[1][2]. Due to its high abundance in plasma, this metabolite is a key analyte in pharmacokinetic studies of clopidogrel. This compound is a deuterated form of this metabolite, commonly used as an internal standard in bioanalytical methods to ensure accurate quantification[3][4]. Understanding the metabolic fate of the carboxylic acid metabolite is crucial for a complete picture of clopidogrel's disposition. This guide focuses on the metabolic stability of this major metabolite and its deuterated analogue.

Metabolic Pathways of Clopidogrel and its Carboxylic Acid Metabolite

The metabolism of clopidogrel is characterized by two main competing pathways: an activation pathway mediated by cytochrome P450 (CYP) enzymes, and a detoxification pathway leading to the formation of the inactive carboxylic acid metabolite.

Formation of Clopidogrel Carboxylic Acid

The primary metabolic route for clopidogrel is the hydrolysis of its methyl ester to form the inactive carboxylic acid derivative. This reaction is primarily catalyzed by human carboxylesterase 1A (CES1A)[5].

Further Metabolism of Clopidogrel Carboxylic Acid

While initially considered metabolically stable, subsequent research has shown that clopidogrel carboxylic acid can undergo further metabolism, primarily through glucuronidation. This Phase II metabolic process involves the conjugation of glucuronic acid to the carboxylic acid moiety, forming a clopidogrel acyl glucuronide. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), with UGT2B7, UGT2B4, and UGT2B17 identified as the key enzymes involved[1][2][6].

dot

Caption: Metabolic pathways of clopidogrel.

Quantitative Data on Metabolic Stability

The metabolic stability of a compound is typically assessed by measuring its rate of disappearance when incubated with a metabolically active system, such as human liver microsomes (HLMs). For clopidogrel carboxylic acid, the primary metabolic pathway is glucuronidation. The intrinsic clearance (CLint) is a key parameter used to quantify the metabolic stability.

| Compound | Enzyme Source | Metabolic Pathway | Key Enzymes | Intrinsic Clearance (CLint,u) (µL/min/mg protein) | Reference |

| Clopidogrel Carboxylic Acid | Recombinant Human UGTs | Glucuronidation | UGT2B7 | 2.42 | [1] |

| UGT2B17 | 2.82 | [1] | |||

| UGT2B4 | 0.51 | [1] |

Note: CLint,u refers to the intrinsic clearance based on the unbound fraction of the drug.

The Role and Expected Stability of this compound

This compound is widely used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) assays for the quantification of clopidogrel and its metabolites. The use of a stable isotope-labeled internal standard is the gold standard in bioanalysis as it closely mimics the analyte's behavior during sample preparation and analysis, correcting for matrix effects and procedural losses.

The deuteration in this compound is on the phenyl ring. While no direct studies on the metabolic stability of this specific deuterated compound were identified, the principles of the deuterium kinetic isotope effect (KIE) can provide some insights. The C-D bond is stronger than the C-H bond, and cleavage of this bond is often the rate-limiting step in metabolic reactions. However, the glucuronidation of the carboxylic acid group does not involve the cleavage of the C-D bonds on the phenyl ring. Therefore, a significant primary kinetic isotope effect on the rate of glucuronidation is not expected.

It is plausible that secondary isotope effects could slightly alter the rate of metabolism, but these effects are generally much smaller. The primary reason for using the d4-labeled compound as an internal standard is its mass difference from the analyte, allowing for its distinct detection by mass spectrometry, while its chemical properties, including its metabolic stability, are expected to be very similar to the non-deuterated compound. Its widespread and successful use as an internal standard in numerous validated bioanalytical methods attests to its high stability under analytical conditions.

Experimental Protocols

In Vitro Glucuronidation Assay of Clopidogrel Carboxylic Acid

The following is a generalized protocol for assessing the in vitro glucuronidation of clopidogrel carboxylic acid, based on methodologies described in the literature[1].

dot

Caption: Experimental workflow for in vitro glucuronidation assay.

Materials:

-

Pooled human liver microsomes (HLMs) or recombinant human UGT enzymes (e.g., UGT2B7, UGT2B4, UGT2B17)

-

(Rac)-Clopidogrel carboxylic acid

-

Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium salt

-

Magnesium chloride (MgCl2)

-

Tris-HCl buffer

-

Acetonitrile (ACN)

-

This compound (as internal standard)

Procedure:

-

Preparation of Incubation Mixture: Prepare a stock solution of (Rac)-Clopidogrel carboxylic acid in a suitable solvent (e.g., methanol or DMSO). The final concentration of the organic solvent in the incubation mixture should be kept low (typically ≤1%) to avoid enzyme inhibition.

-

Pre-incubation: In a microcentrifuge tube, combine the Tris-HCl buffer, MgCl2, and the microsomal protein (or recombinant UGT). Pre-incubate the mixture for a few minutes at 37°C.

-

Initiation of Reaction: Add the substrate, (Rac)-Clopidogrel carboxylic acid, to the pre-incubated mixture to start the reaction.

-

Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 0, 15, 30, 60, 120 minutes).

-

Termination of Reaction: Stop the reaction by adding a cold quenching solution, such as acetonitrile, which also serves to precipitate the proteins. Add the internal standard, this compound, at this stage.

-

Sample Processing: Vortex the mixture and centrifuge to pellet the precipitated proteins.

-

Analysis: Transfer the supernatant to a clean tube or a 96-well plate for analysis by a validated LC-MS/MS method to quantify the remaining amount of the parent compound and the formation of the glucuronide metabolite.

Data Analysis: The metabolic stability can be determined by plotting the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression of this plot gives the elimination rate constant (k). The in vitro half-life (t1/2) can then be calculated using the formula: t1/2 = 0.693/k. The intrinsic clearance (CLint) can be calculated as: CLint = (V/P) * k, where V is the incubation volume and P is the amount of microsomal protein.

Conclusion

(Rac)-Clopidogrel carboxylic acid, the major inactive metabolite of clopidogrel, is not metabolically inert and undergoes further biotransformation, primarily through glucuronidation mediated by UGT2B7, UGT2B4, and UGT2B17. The deuterated analogue, this compound, serves as a reliable internal standard for bioanalytical assays. While direct metabolic stability data for the d4-labeled compound is scarce, its chemical similarity to the non-deuterated form and the nature of its metabolic pathway suggest that its stability is comparable. The information and protocols provided in this guide offer a comprehensive resource for researchers investigating the metabolic fate of clopidogrel and its metabolites.

References

- 1. benchchem.com [benchchem.com]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. apo.ansto.gov.au [apo.ansto.gov.au]

- 5. juniperpublishers.com [juniperpublishers.com]

- 6. Deuterated Clopidogrel Analogues as a New Generation of Antiplatelet Agents - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Physical and Chemical Characteristics of (Rac)-Clopidogrel Carboxylic Acid-d4

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical characteristics of (Rac)-Clopidogrel carboxylic acid-d4. This deuterated analog of the primary inactive metabolite of Clopidogrel is a critical tool in pharmacokinetic and metabolic studies. This document summarizes its key physical properties, details analytical methodologies for its quantification, and illustrates its position within the metabolic pathway of Clopidogrel.

Introduction

This compound is the deuterium-labeled form of (Rac)-Clopidogrel carboxylic acid, the major but inactive metabolite of the antiplatelet prodrug Clopidogrel. Due to its isotopic labeling, it serves as an ideal internal standard for quantitative bioanalytical assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring accuracy and precision in the measurement of its non-labeled counterpart in biological matrices.[1] Understanding the physical characteristics of this compound is essential for its proper handling, storage, and application in research and development.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for sample preparation, storage, and the development of analytical methods.

| Property | Value | References |

| Chemical Name | 2-(2-chloro-3,4,5,6-tetradeuteriophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetic acid | [2] |

| Synonyms | (Rac)-CLPM-d4; (Rac)-SR 26334-d4 | [1] |

| Molecular Formula | C₁₅H₁₀D₄ClNO₂S | [3][4] |

| Molecular Weight | 311.82 g/mol | [2][3] |

| CAS Number | 1246814-52-7 | [2][3] |

| Appearance | Pale Yellow to Light Yellow Solid | [5] |

| Melting Point | 100-105 °C (decomposes) | [5] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [5][6] |

| Storage Temperature | -20°C | [2][3] |

| Purity | >95% (HPLC) | [2][3] |

| Isotopic Enrichment | >95% | [3] |

Metabolic Pathway of Clopidogrel

Clopidogrel is a prodrug that requires hepatic metabolism to exert its antiplatelet effect. A significant portion, approximately 85%, of the absorbed Clopidogrel is hydrolyzed by carboxylesterase 1 (CES1) to its inactive carboxylic acid metabolite.[7][8] The remaining portion is metabolized by cytochrome P450 (CYP) enzymes in a two-step process to form the active thiol metabolite that irreversibly inhibits the P2Y12 receptor on platelets.[9][10] The metabolic pathway is illustrated below.

Experimental Protocols: Quantification by LC-MS/MS

The quantification of (Rac)-Clopidogrel carboxylic acid and its deuterated internal standard in biological matrices is typically performed using a validated HPLC-MS/MS method.[11][12][13]

Sample Preparation

A common method for extracting the analyte from plasma is protein precipitation or liquid-liquid extraction.[11][12]

-

Protein Precipitation: To 200 µL of plasma, add 600 µL of acetonitrile. Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes. The supernatant is then transferred for analysis.[11]

-

Liquid-Liquid Extraction: To 200 µL of plasma, add the internal standard solution followed by 1 mL of a diethyl ether and n-hexane mixture (80:20, v/v). Vortex for 5 minutes and centrifuge at 4,000 rpm for 10 minutes. The organic layer is transferred and evaporated to dryness under a stream of nitrogen. The residue is reconstituted in the mobile phase for injection.[12]

Chromatographic Conditions

-

Column: A C18 reversed-phase column (e.g., Zorbax Plus C18, 50 mm x 2.1 mm, 3.5 µm) is typically used.[11]

-

Mobile Phase: A gradient elution with a mixture of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B) is common.[11][13]

-

Flow Rate: A flow rate of 0.3-0.5 mL/min is generally applied.[12][13]

-

Column Temperature: Maintained at approximately 40°C.

Mass Spectrometric Detection

-

Ionization Mode: Positive electrospray ionization (ESI+) is used.[13]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for quantification.[13]

-

MRM Transitions:

The workflow for a typical bioanalytical method is depicted below.

Conclusion

This compound is an indispensable tool for the accurate quantification of the major inactive metabolite of Clopidogrel in biological samples. Its well-defined physical properties and the availability of robust analytical methods enable researchers and drug development professionals to conduct high-quality pharmacokinetic and metabolic studies, contributing to a better understanding of Clopidogrel's disposition and potential drug-drug interactions.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. rac-Clopidogrel-d4 Carboxylic Acid | LGC Standards [lgcstandards.com]

- 3. sussex-research.com [sussex-research.com]

- 4. Clopidogrel-d4 Carboxylic Acid | CAS No- 1246814-52-7 | Simson Pharma Limited [simsonpharma.com]

- 5. rac-Clopidogrel-d4 Carboxylic Acid | 1246814-52-7 [chemicalbook.com]

- 6. rac-Clopidogrel Carboxylic Acid Hydrochloride CAS#: 1015247-88-7 [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Deuterated Clopidogrel Analogues as a New Generation of Antiplatelet Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ClinPGx [clinpgx.org]

- 10. SMPDB [smpdb.ca]

- 11. HPLC-MS/MS method for the simultaneous determination of clopidogrel, its carboxylic acid metabolite and derivatized isomers of thiol metabolite in clinical samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Determination of Clopidogrel Carboxylic Acid in Human Plasma by LC-MS/MS [scirp.org]

- 13. spectroscopyonline.com [spectroscopyonline.com]

(Rac)-Clopidogrel carboxylic acid-d4 supplier specifications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the supplier specifications, analytical methodologies, and metabolic context of (Rac)-Clopidogrel carboxylic acid-d4. This deuterated internal standard is critical for the accurate quantification of the inactive major metabolite of Clopidogrel in various biological matrices.

Core Specifications

This compound is a stable isotope-labeled analog of Clopidogrel carboxylic acid, the primary but inactive metabolite of the antiplatelet drug Clopidogrel. Its primary application is as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to ensure accuracy and precision.

Quantitative Data Summary

The following table summarizes the typical specifications for this compound available from various suppliers.

| Parameter | Specification |

| Chemical Formula | C₁₅H₁₀D₄ClNO₂S |

| Molecular Weight | 311.82 g/mol |

| CAS Number | 1246814-52-7 |

| Appearance | White to off-white solid |

| Chemical Purity (HPLC) | >95% |

| Isotopic Enrichment | >95% (typically ≥98%) |

| Storage Conditions | -20°C for long-term storage |

| Shipping Conditions | Ambient temperature |

Metabolic Pathway of Clopidogrel

Clopidogrel is a prodrug that requires a two-step metabolic activation process in the liver to exert its antiplatelet effect. However, the majority of an oral dose of Clopidogrel (approximately 85%) is rapidly hydrolyzed by carboxylesterases to its inactive carboxylic acid metabolite. The use of a deuterated internal standard of this metabolite is crucial for pharmacokinetic and drug metabolism studies.

Experimental Protocols

The following protocols are representative methodologies for the synthesis and quality control of this compound.

Synthesis of this compound

A common route for the synthesis of this compound involves the hydrolysis of the corresponding deuterated methyl ester precursor, (Rac)-Clopidogrel-d4.

Materials:

-

(Rac)-Clopidogrel-d4 methyl ester

-

Lithium hydroxide (or Sodium hydroxide)

-

Tetrahydrofuran (THF)

-

Water

-

Hydrochloric acid (1N)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve (Rac)-Clopidogrel-d4 methyl ester in a mixture of THF and water.

-

Add an aqueous solution of lithium hydroxide to the reaction mixture.

-

Stir the mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

-

Once the reaction is complete, acidify the mixture to a pH of approximately 3-4 with 1N HCl.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain the final product with high purity.

Quality Control Workflow

The quality control of this compound involves a series of analytical tests to confirm its identity, purity, and isotopic enrichment.

Chemical Purity Determination by HPLC

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)

-

Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH adjusted to 3.0) in a gradient or isocratic elution. A typical mobile phase could be a mixture of 30 mM K₂HPO₄, tetrahydrofuran, and acetonitrile (e.g., 79:2:19, v/v/v) with the pH adjusted to 3.[1]

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 220 nm

-

Injection Volume: 10 µL

-

Column Temperature: Ambient

Procedure:

-

Prepare a standard solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Inject the solution into the HPLC system.

-

Record the chromatogram and determine the area of the main peak.

-

Calculate the purity by dividing the area of the main peak by the total area of all peaks in the chromatogram.

Isotopic Enrichment Determination by Mass Spectrometry

Instrumentation:

-

High-Resolution Mass Spectrometer (HRMS) coupled with an electrospray ionization (ESI) source.

Mass Spectrometry Conditions:

-

Ionization Mode: Positive or negative electrospray ionization (ESI)

-

Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high resolution

-

Scan Mode: Full scan mode to detect all isotopologues.

-

Collision Energy: Optimized for fragmentation if MS/MS is used for structural confirmation.

Procedure:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).

-

Infuse the sample directly into the mass spectrometer or inject it via an LC system.

-

Acquire the full scan mass spectrum in the region of the molecular ion.

-

Identify and integrate the ion signals corresponding to the unlabeled (d0) and deuterated (d1, d2, d3, d4) species.

-

Calculate the isotopic enrichment using the following formula:

Isotopic Enrichment (%) = [Sum of intensities of deuterated isotopologues / Sum of intensities of all isotopologues (d0 to d4)] x 100

This technical guide provides a foundational understanding of this compound for its effective use in research and development. For specific applications, method validation according to regulatory guidelines is essential.

References

An In-depth Technical Guide to the Synthesis of (Rac)-Clopidogrel Carboxylic Acid-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthetic pathway for (Rac)-Clopidogrel carboxylic acid-d4, a crucial internal standard for pharmacokinetic and metabolic studies of the antiplatelet agent Clopidogrel. This document outlines the multi-step synthesis, including the preparation of deuterated intermediates, the formation of the deuterated parent drug, and its subsequent hydrolysis to the desired carboxylic acid metabolite. Experimental protocols, quantitative data, and key structural information are presented to support research and development activities.

Introduction

This compound is the deuterated analog of the major inactive metabolite of Clopidogrel.[1] Due to its isotopic labeling, it serves as an ideal internal standard for bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), enabling accurate quantification of Clopidogrel and its metabolites in biological matrices.[2] The synthesis of this labeled compound is a critical aspect of drug metabolism and pharmacokinetic (DMPK) studies.

The overall synthetic strategy involves a two-stage process:

-

Synthesis of (Rac)-Clopidogrel-d4: This stage focuses on the introduction of deuterium atoms onto the phenyl ring of the Clopidogrel molecule.

-

Hydrolysis to this compound: The final step involves the conversion of the methyl ester of the deuterated Clopidogrel to the corresponding carboxylic acid.

This guide will provide a detailed examination of each of these stages.

Synthesis of (Rac)-Clopidogrel-d4

The synthesis of (Rac)-Clopidogrel-d4 is achieved through a multi-step process that begins with the preparation of a deuterated starting material. A plausible and documented approach involves the synthesis of a deuterated chlorophenyl-containing intermediate which is then incorporated into the final Clopidogrel structure.

Key Intermediates and Reactions

The synthesis hinges on the preparation of a deuterated α-amino-(2-chlorophenyl-d4)-acetic acid methyl ester intermediate. This is then reacted with a thieno[3,2-c]pyridine moiety, followed by a cyclization reaction to form the final Clopidogrel-d4 molecule.

Experimental Protocol for the Synthesis of (Rac)-Clopidogrel-d4 (Illustrative)

While specific proprietary methods may vary, a general synthetic approach based on established organic chemistry principles is outlined below. This illustrative protocol is based on analogous non-deuterated and deuterated syntheses found in the literature.

Step 1: Synthesis of methyl α-amino-(2-chlorophenyl-d4)acetate

-

Deuteration of 2-chlorobenzaldehyde: 2-chlorobenzaldehyde is subjected to a deuteration reaction using a suitable deuterium source, such as D2O in the presence of a catalyst (e.g., Pd/C) under a deuterium gas atmosphere, to yield 2-chlorobenzaldehyde-d4.

-

Strecker Synthesis: The resulting 2-chlorobenzaldehyde-d4 is then used in a Strecker synthesis. It is reacted with sodium cyanide and ammonia to form the corresponding α-aminonitrile-d4.

-

Hydrolysis and Esterification: The α-aminonitrile-d4 is hydrolyzed under acidic conditions to yield the racemic α-amino-(2-chlorophenyl-d4)-acetic acid. Subsequent esterification with methanol in the presence of an acid catalyst (e.g., thionyl chloride or sulfuric acid) affords the desired methyl α-amino-(2-chlorophenyl-d4)acetate.

Step 2: Coupling with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine

-

The methyl α-amino-(2-chlorophenyl-d4)acetate is reacted with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine. This reaction is typically carried out in a suitable organic solvent such as toluene or acetonitrile, often in the presence of a base to facilitate the reaction.

Step 3: Mannich Reaction for Cyclization

-

The product from the previous step is then subjected to a Mannich reaction with formaldehyde. This intramolecular cyclization leads to the formation of the racemic Clopidogrel-d4.

Purification: The crude (Rac)-Clopidogrel-d4 is purified using column chromatography on silica gel.[3]

Hydrolysis of (Rac)-Clopidogrel-d4 to this compound

The final step in the synthesis is the hydrolysis of the methyl ester of (Rac)-Clopidogrel-d4 to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions. Care must be taken to use conditions that do not promote the exchange of the deuterium atoms on the aromatic ring.

Experimental Protocol for Hydrolysis

Base-Catalyzed Hydrolysis (Saponification):

-

(Rac)-Clopidogrel-d4 is dissolved in a suitable solvent mixture, such as methanol and water.

-

A stoichiometric amount of a base, such as sodium hydroxide or lithium hydroxide, is added to the solution.

-

The reaction mixture is stirred at room temperature or gently heated until the hydrolysis is complete, as monitored by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, the reaction mixture is acidified with a dilute acid (e.g., HCl) to protonate the carboxylate and precipitate the carboxylic acid.

-

The product is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude this compound.

Purification: The crude product can be further purified by recrystallization or column chromatography.

Quantitative Data

The following table summarizes typical data for the synthesized compounds. Please note that yields are illustrative and can vary based on reaction scale and optimization.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Purity | Isotopic Enrichment |

| (Rac)-Clopidogrel-d4 hydrogen sulfate | C16H12D4ClNO2S · H2SO4 | 423.92 | 1219274-96-0 | >95% | >95% |

| This compound | C15H10D4ClNO2S | 311.82 | 1246814-52-7 | >95% | >95% |

Visualizations

Synthesis Pathway of (Rac)-Clopidogrel-d4

Caption: Synthesis of (Rac)-Clopidogrel-d4.

Hydrolysis of (Rac)-Clopidogrel-d4

Caption: Hydrolysis of (Rac)-Clopidogrel-d4.

Characterization Data

The identity and purity of the final product, this compound, are confirmed by various analytical techniques.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the mass of the deuterated compound (m/z = 312.08 for [M+H]+), confirming the incorporation of four deuterium atoms.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show a significant reduction or absence of signals in the aromatic region corresponding to the deuterated phenyl ring, confirming the position of deuterium labeling. The other proton signals of the molecule should be present at their characteristic chemical shifts.

-

¹³C NMR: The carbon NMR spectrum will show the characteristic signals for the carbon atoms in the molecule.

-

-

High-Performance Liquid Chromatography (HPLC): HPLC analysis is used to determine the purity of the final compound.[4]

Conclusion

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and isotopic enrichment. This technical guide provides a comprehensive overview of a viable synthetic pathway, including illustrative experimental procedures and expected analytical data. The availability of this well-characterized internal standard is essential for the accurate and reliable bioanalysis of Clopidogrel and its metabolites in preclinical and clinical research.

References

An In-depth Technical Guide to (Rac)-Clopidogrel Carboxylic Acid-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Clopidogrel carboxylic acid-d4 is the deuterium-labeled analogue of the main, yet inactive, metabolite of Clopidogrel. Clopidogrel is a potent antiplatelet agent widely prescribed for the prevention of atherothrombotic events. Due to its extensive and rapid metabolism, the parent drug is often found in very low concentrations in plasma. Consequently, pharmacokinetic studies of Clopidogrel frequently rely on the quantification of its major circulating metabolite, the carboxylic acid derivative.[1][2]

This technical guide provides a comprehensive overview of this compound, focusing on its application as an internal standard in bioanalytical methods, its chemical properties, and the experimental protocols for its use.

Chemical and Physical Properties

This compound is a stable, isotopically labeled compound where four hydrogen atoms on the chlorophenyl ring have been replaced by deuterium. This mass shift allows for its clear differentiation from the unlabeled endogenous metabolite in mass spectrometry-based assays, without significantly altering its chemical behavior during sample preparation and chromatographic separation.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Name | 2-(2-chloro-3,4,5,6-tetradeuteriophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetic acid |

| Synonyms | (Rac)-CLPM-d4; (Rac)-SR 26334-d4 |

| Molecular Formula | C₁₅H₁₀D₄ClNO₂S |

| Molecular Weight | 311.82 g/mol |

| CAS Number | 1246814-52-7 |

| Appearance | White to off-white solid |

| Purity | Typically >95% |

| Storage | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 6 months. |

Synthesis

Role in Bioanalysis and Pharmacokinetics

The primary application of this compound is as an internal standard for the quantification of Clopidogrel's carboxylic acid metabolite in biological matrices such as plasma and serum.[3][4] Its use is crucial for correcting for variability during sample preparation and analysis, thereby ensuring the accuracy and precision of the analytical method.

Clopidogrel Metabolism

Clopidogrel is a prodrug that undergoes extensive hepatic metabolism. Approximately 85% of an oral dose is hydrolyzed by carboxylesterases to the inactive carboxylic acid metabolite. The remaining 15% is metabolized by cytochrome P450 enzymes (primarily CYP2C19) in a two-step process to form the active thiol metabolite, which is responsible for the drug's antiplatelet activity.

Experimental Protocols

This compound is predominantly used in Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) methods. Below is a generalized protocol based on published methodologies for the quantification of Clopidogrel's carboxylic acid metabolite in human plasma.

Sample Preparation

-

Plasma Collection: Collect whole blood in tubes containing an appropriate anticoagulant (e.g., K2EDTA). Centrifuge to separate the plasma.

-

Internal Standard Spiking: To a known volume of plasma (e.g., 100 µL), add a small volume of a working solution of this compound at a known concentration.

-

Protein Precipitation: Add a protein precipitating agent, such as acetonitrile, to the plasma sample. Vortex to mix and then centrifuge to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

-

Dilution (if necessary): Depending on the expected concentration of the analyte, the supernatant may be further diluted with an appropriate solvent mixture.

LC-MS/MS Conditions

Table 2: Typical LC-MS/MS Parameters

| Parameter | Typical Conditions |

| LC System | UHPLC or HPLC system |

| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | A gradient elution is typically used to separate the analyte from matrix components. |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 5 - 20 µL |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Clopidogrel Carboxylic Acid: m/z 308.1 → 198.1** this compound:** m/z 312.1 → 202.1 |

Note: The exact m/z transitions may vary slightly depending on the instrument and adduct formation.

Quantitative Data

The use of this compound allows for the development of highly sensitive and linear analytical methods.

Table 3: Performance Characteristics of a Typical LC-MS/MS Assay

| Parameter | Typical Value |

| Linearity Range | 1 - 5000 ng/mL |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Intra- and Inter-day Precision (%CV) | < 15% |

| Accuracy (% bias) | Within ±15% |

| Extraction Recovery | > 85% |

Table 4: Pharmacokinetic Parameters of Clopidogrel Carboxylic Acid Metabolite (SR26334) after a Single 75 mg Oral Dose of Clopidogrel in Healthy Volunteers

| Parameter | Mean Value (± SD) |

| Cmax (ng/mL) | ~3000 |

| Tmax (hr) | ~1 |

| AUC₀-t (ng·h/mL) | ~8000 |

| t₁/₂ (hr) | ~8 |

Note: These values are approximate and can vary between studies and patient populations.

Conclusion

This compound is an indispensable tool for the accurate quantification of the major inactive metabolite of Clopidogrel in biological samples. Its use as an internal standard in LC-MS/MS assays is fundamental for reliable pharmacokinetic and bioequivalence studies, which are critical in the development and clinical use of Clopidogrel. This guide provides essential technical information for researchers and scientists working with this important analytical standard.

References

Methodological & Application

Application Note: Development of a Robust LC-MS/MS Method for the Quantification of (Rac)-Clopidogrel Carboxylic Acid-d4 in Human Plasma

Introduction

Clopidogrel is a widely prescribed antiplatelet agent that requires metabolic activation to exert its therapeutic effect. A significant portion, approximately 85%, of the administered clopidogrel dose is hydrolyzed by esterases to an inactive carboxylic acid metabolite.[1][2][3] Monitoring the levels of this major metabolite is crucial for pharmacokinetic and pharmacodynamic studies. This application note describes a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of (Rac)-Clopidogrel carboxylic acid-d4 in human plasma. The use of a deuterated internal standard ensures high accuracy and precision.

Metabolic Pathway of Clopidogrel

Clopidogrel is a prodrug that undergoes a two-step metabolic process to form its active thiol metabolite.[1][2] However, the majority of the drug is converted to the inactive clopidogrel carboxylic acid by carboxylesterase-1.[4]

Experimental Protocols

1. Sample Preparation: Liquid-Liquid Extraction

This protocol outlines the extraction of this compound from human plasma.

Materials:

-

Human plasma

-

This compound standard

-

(Rac)-Clopidogrel carboxylic acid (Internal Standard)

-

Diethyl ether (HPLC grade)

-

n-Hexane (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

De-ionized water

Procedure:

-

Pipette 200 µL of human plasma into a microcentrifuge tube.

-

Spike with the internal standard, (Rac)-Clopidogrel carboxylic acid.

-

Vortex briefly.

-

Add 1 mL of diethyl ether: n-hexane (80:20, v/v) extraction solvent.[5]

-

Vortex for 60 seconds.[5]

-

Centrifuge at 4000 rpm for 5 minutes.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Vortex and transfer to an autosampler vial for injection.

2. LC-MS/MS Analysis

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source

Chromatographic Conditions:

| Parameter | Value |

| Column | C18, e.g., 4.6 x 50 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Methanol |

| Gradient | Isocratic or Gradient (e.g., 80% B) |

| Flow Rate | 0.5 mL/min[5][6] |

| Injection Volume | 5-10 µL |

| Column Temperature | 40°C |

| Run Time | ~4 minutes[5][6] |

Mass Spectrometric Conditions:

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | Optimized for instrument (e.g., 0.5 kV)[7] |

| Cone Voltage | Optimized for instrument (e.g., 35 V)[7] |

| Collision Energy | Optimized for each transition (e.g., 16 V)[7] |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| (Rac)-Clopidogrel carboxylic acid | 308.1 | 198.1[7][8] |

| This compound (IS) | 312.1 | 202.1 [7] |

3. Method Validation

The method was validated according to regulatory guidelines, assessing the following parameters:

Validation Summary:

| Parameter | Result |

| Linearity Range | 25 - 3000 ng/mL[5][6] |

| Correlation Coefficient (r²) | ≥ 0.999[5][6] |

| Lower Limit of Quantification (LLOQ) | 25 ng/mL[5][6] |

| Intra-day Accuracy | 90% - 98%[5][6] |

| Inter-day Accuracy | 92% - 97%[5][6] |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Recovery | Consistent and reproducible |

| Matrix Effect | Minimal to no significant effect observed |

| Stability (Freeze-thaw, Short-term, Long-term) | Stable under tested conditions |

Results and Discussion

The developed LC-MS/MS method demonstrated excellent sensitivity, specificity, and robustness for the quantification of this compound in human plasma. The simple liquid-liquid extraction procedure provided clean extracts and high recovery. The use of a stable isotope-labeled internal standard compensated for any variability during sample processing and analysis, ensuring reliable results. The method's performance meets the requirements for bioanalytical method validation and is suitable for application in pharmacokinetic studies.

References

- 1. Clopidogrel pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Determination of Clopidogrel Carboxylic Acid in Human Plasma by LC-MS/MS [scirp.org]

- 6. researchgate.net [researchgate.net]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. geneticsmr.org [geneticsmr.org]

Application Note: High-Throughput Analysis of (Rac)-Clopidogrel Carboxylic Acid-d4 in Human Plasma by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of (Rac)-Clopidogrel carboxylic acid, the main inactive metabolite of Clopidogrel, in human plasma. The stable isotope-labeled compound, (Rac)-Clopidogrel carboxylic acid-d4, is utilized as the internal standard to ensure high accuracy and precision. The protocol outlines a straightforward sample preparation procedure, optimized chromatographic conditions for rapid analysis, and specific mass spectrometric parameters for sensitive and selective detection. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring in drug development and clinical research settings.

Introduction

Clopidogrel is a widely prescribed antiplatelet agent used to prevent thrombotic events.[1] It is a prodrug that is converted in the liver to an active metabolite, which irreversibly inhibits the P2Y12 subtype of ADP receptor on platelets.[2] A significant portion of the administered dose of clopidogrel is hydrolyzed by esterases to its inactive carboxylic acid derivative, SR26334.[3][4] Due to the instability of the active metabolite, pharmacokinetic assessments of clopidogrel are often conducted by quantifying this stable, major inactive metabolite in plasma.[1][5]

This application note describes a validated LC-MS/MS method for the determination of (Rac)-Clopidogrel carboxylic acid in human plasma, using its deuterated analog, this compound, as the internal standard. The method demonstrates high sensitivity, specificity, and throughput, making it well-suited for the analysis of a large number of samples in a research or drug development environment.

Experimental

Materials and Reagents

-

(Rac)-Clopidogrel carboxylic acid and this compound reference standards were obtained from a commercial supplier.

-

HPLC-grade methanol, acetonitrile, n-hexane, and diethyl ether were used.[1]

-

Formic acid (reagent grade).[1]

-

Human plasma (K2EDTA).

-

Deionized water.

Instrumentation

-

A high-performance liquid chromatography (HPLC) system capable of gradient elution.

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[6][7]

Standard Solutions Preparation

Stock solutions of (Rac)-Clopidogrel carboxylic acid and this compound were prepared in methanol at a concentration of 1 mg/mL.[1] Working standard solutions were prepared by serial dilution of the stock solutions with a methanol-water mixture. Calibration standards and quality control (QC) samples were prepared by spiking blank human plasma with the appropriate working standard solutions.

Sample Preparation Protocol

Two common and effective methods for plasma sample preparation are presented below: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

Protocol 1: Liquid-Liquid Extraction (LLE)

-

To 200 µL of human plasma in a polypropylene tube, add 50 µL of the internal standard working solution (this compound, 500 ng/mL).[1][8]

-

Vortex mix for 30 seconds.

-

Add 1 mL of extraction solvent (diethyl ether: n-hexane, 80:20, v/v).[1][8]

-

Vortex mix for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE)

-

To 350 µL of human plasma, add 10 µL of the internal standard solution (250 pg/mL).[9]

-

Dilute the plasma with 350 µL of deionized water.[9]

-

Condition an Oasis HLB µElution plate with 200 µL of methanol followed by 200 µL of water.[9]

-

Load the diluted plasma sample onto the SPE plate and apply a vacuum.

-

Wash the plate with 200 µL of water, followed by 200 µL of 5% methanol in water.[9]

-

Elute the analyte and internal standard with 2 x 25 µL of methanol.[9]

-

Dilute the eluate with an equal volume of water before injection.[9]

LC-MS/MS Method

Liquid Chromatography Conditions

| Parameter | Value |

| Column | C18, 3 µm, 75 mm x 4.6 mm i.d.[10] |

| Mobile Phase A | 0.1% Formic acid in Water[10] |

| Mobile Phase B | Acetonitrile[10] |

| Gradient | Isocratic or Gradient (e.g., 60% B)[10] |

| Flow Rate | 0.2 - 0.5 mL/min[1][10] |

| Injection Volume | 5 - 20 µL |

| Column Temperature | 40°C |

| Run Time | ~4 minutes[1][8] |

Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+)[6][9] |

| Scan Type | Multiple Reaction Monitoring (MRM)[1][8] |

| (Rac)-Clopidogrel carboxylic acid Transition | m/z 308.1 → 198.1[9] |

| This compound Transition | m/z 312.1 → 202.1[9] |

| Capillary Voltage | 0.5 kV[9] |

| Cone Voltage | 35 V[9] |

| Collision Energy | 16 V[9] |

Results and Discussion

The described LC-MS/MS method provides excellent selectivity and sensitivity for the quantification of (Rac)-Clopidogrel carboxylic acid in human plasma. The use of a stable isotope-labeled internal standard ensures the reliability of the results by compensating for matrix effects and variations in sample preparation and instrument response.

Quantitative Data Summary

The following tables summarize the performance characteristics of similar validated methods reported in the literature.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

| Linearity Range | LLOQ | Correlation Coefficient (r²) | Reference |

| 25 - 3000 ng/mL | 25 ng/mL | ≥ 0.999 | [1][5] |

| 1.00 - 500 pg/mL | 1 pg/mL | > 0.99 | [9] |

| 20 - 3000 ng/mL | 20 ng/mL | Linear | [10] |

| 5 - 250 ng/mL | 5 ng/mL | Quadratic | [4] |

| 10 - 4000 ng/mL | 10 ng/mL | Not specified | [11] |

Table 2: Accuracy and Precision

| Concentration Level | Intra-day Accuracy (%) | Inter-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Reference |

| QC Low, Mid, High | 90 - 98 | 92.1 - 96.9 | < 10 | < 10 | [1] |

| QC Low, Mid, High | 85 - 115 | 85 - 115 | < 15 | < 15 | [11] |

| QC Low, Mid, High | 92 - 114 | Not specified | 3.6 - 15.8 | Not specified | [4] |

Table 3: Recovery

| Extraction Method | Analyte Concentration | Recovery (%) | Reference |

| Liquid-Liquid Extraction | QC Low, Mid, High | 85 - 90 | [10] |

| Solid-Phase Extraction | Not specified | ~100 | [2][12] |

| Liquid-Liquid Extraction | 5 - 250 ng/mL | > 48 | [4] |

Visual Representations

Caption: Liquid-Liquid Extraction Workflow.

Caption: Solid-Phase Extraction Workflow.

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable and high-throughput solution for the quantitative analysis of (Rac)-Clopidogrel carboxylic acid in human plasma. The use of its deuterated internal standard, this compound, ensures accurate and precise results. The presented protocols for both liquid-liquid and solid-phase extraction offer flexibility depending on laboratory resources and desired sample throughput. This method is well-suited for pharmacokinetic and bioequivalence studies, as well as for therapeutic drug monitoring of clopidogrel administration.

References

- 1. Determination of Clopidogrel Carboxylic Acid in Human Plasma by LC-MS/MS [scirp.org]

- 2. researchgate.net [researchgate.net]

- 3. novapublishers.com [novapublishers.com]

- 4. Assay method for the carboxylic acid metabolite of clopidogrel in human plasma by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of Clopidogrel Carboxylic Acid in Human Plasma by LC-MS/MS [scirp.org]

- 6. Development and validation of an HPLC–MS/MS method to determine clopidogrel in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The validation of a bioanalytical method for the determination of clopidogrel in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. Determination of clopidogrel metabolite (SR26334) in human plasma by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. geneticsmr.org [geneticsmr.org]

- 12. Quantitative determination of clopidogrel and its metabolites in biological samples: a mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Throughput Analysis of Clopidogrel and its Carboxylic Acid Metabolite in Human Plasma using LC-MS/MS with a Deuterated Internal Standard

Introduction

Clopidogrel is an antiplatelet agent that is widely prescribed to prevent thrombotic events. After administration, it is rapidly metabolized into an active thiol metabolite and a major, inactive carboxylic acid metabolite.[1] Accurate and sensitive quantification of clopidogrel and its metabolites in biological matrices is crucial for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of clopidogrel and its carboxylic acid metabolite in human plasma. The use of a stable isotope-labeled internal standard, (Rac)-Clopidogrel carboxylic acid-d4, ensures high accuracy and precision by compensating for matrix effects and variability in sample processing.[2][3]

Principle

This method utilizes reversed-phase liquid chromatography for the separation of clopidogrel, its carboxylic acid metabolite, and the deuterated internal standard. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in the positive ion electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM). The stable isotope-labeled internal standard, this compound, is added to plasma samples, standards, and quality controls to correct for any potential variability during sample preparation and analysis.

Experimental Protocols

1. Materials and Reagents

-

Clopidogrel reference standard

-

Clopidogrel carboxylic acid reference standard

-

This compound (Internal Standard, IS)

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid (analytical grade)

-

Human plasma (K2EDTA)

2. Stock and Working Solutions Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of clopidogrel, clopidogrel carboxylic acid, and this compound in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the clopidogrel and clopidogrel carboxylic acid stock solutions in a mixture of acetonitrile and water (1:1, v/v) to create calibration standards.

-

Internal Standard Working Solution (10 ng/mL): Dilute the this compound stock solution with acetonitrile.

3. Sample Preparation (Protein Precipitation Method)

-

Allow plasma samples to thaw at room temperature.

-

To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (10 ng/mL).

-

Vortex mix for 10 seconds.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex mix for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Inject an aliquot of the supernatant into the LC-MS/MS system.

4. Liquid Chromatography Conditions

| Parameter | Value |

| HPLC System | Agilent 1200 or equivalent |

| Column | Zorbax SB-C8, 4.6 x 150 mm, 5 µm or equivalent |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | Acetonitrile |

| Gradient | Isocratic: 50% A, 50% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 10 µL |

| Autosampler Temperature | 10 °C |

5. Mass Spectrometry Conditions

| Parameter | Value |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer (e.g., Agilent 6410) |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transitions | See Table 1 |

| Gas Temperature | 350 °C |

| Gas Flow | 10 L/min |

| Nebulizer Pressure | 40 psi |

| Capillary Voltage | 4000 V |

Data Presentation

Table 1: MRM Transitions for Clopidogrel, its Metabolite, and Internal Standard

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Clopidogrel | 322.1 | 212.1 |

| Clopidogrel Carboxylic Acid | 308.1 | 198.1 |

| This compound (IS) | 312.1 | 202.1 |

Table 2: Method Validation Parameters

| Parameter | Clopidogrel | Clopidogrel Carboxylic Acid |

| Linearity Range | 10 - 10,000 pg/mL[4] | 25 - 3000 ng/mL[5] |

| Correlation Coefficient (r²) | > 0.99[4] | ≥ 0.999[5] |

| LLOQ | 10 pg/mL[6] | 25 ng/mL[5] |

| Intra-day Precision (CV%) | < 6.1%[4] | < 15% |

| Inter-day Precision (CV%) | < 6.1%[4] | < 15% |

| Accuracy | Within ±15% of nominal concentration | 92.1% - 96.9%[5] |

| Recovery | ~81%[4] | Not specified |

Visualizations

Caption: Workflow for the analysis of clopidogrel in human plasma.

References

- 1. Validation of a method for quantitation of the clopidogrel active metabolite, clopidogrel, clopidogrel carboxylic acid, and 2-oxo-clopidogrel in feline plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Determination of Clopidogrel Carboxylic Acid in Human Plasma by LC-MS/MS [scirp.org]

- 6. Development and validation of an HPLC–MS/MS method to determine clopidogrel in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

Bioanalytical Application of (Rac)-Clopidogrel Carboxylic Acid-d4: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clopidogrel is a widely prescribed antiplatelet prodrug used to prevent thrombotic events. Upon administration, it is extensively metabolized in the liver into both an active thiol metabolite, responsible for its pharmacological effect, and a major, inactive carboxylic acid metabolite.[1][2][3] Due to the instability and low plasma concentrations of the active metabolite, pharmacokinetic and bioequivalence studies of clopidogrel often rely on the quantification of the stable and abundant clopidogrel carboxylic acid in biological matrices such as plasma.[4][5][6]

To ensure the accuracy and precision of bioanalytical methods, a stable isotope-labeled internal standard is crucial. (Rac)-Clopidogrel carboxylic acid-d4, a deuterated analog of the primary metabolite, serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based quantification.[2][7][8] Its chemical and physical properties are nearly identical to the analyte of interest, ensuring similar behavior during sample preparation and analysis, thereby correcting for variations in extraction recovery and matrix effects.[3][8] This document provides detailed application notes and protocols for the use of this compound in the bioanalysis of clopidogrel carboxylic acid.

Clopidogrel Metabolism Overview

Clopidogrel undergoes two primary metabolic pathways in the liver. Approximately 85% is hydrolyzed by carboxylesterases to form the inactive clopidogrel carboxylic acid. The remaining portion is metabolized by cytochrome P450 (CYP450) enzymes in a two-step process to generate the active thiol metabolite that irreversibly inhibits the P2Y12 receptor on platelets.[1][2]

Metabolic pathway of Clopidogrel.

Quantitative Data Summary

The following tables summarize typical validation parameters for LC-MS/MS methods utilizing this compound as an internal standard for the quantification of clopidogrel carboxylic acid in human plasma.

Table 1: Linearity and Sensitivity of the Bioanalytical Method

| Analyte | Internal Standard | Calibration Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r) |

| Clopidogrel Carboxylic Acid | This compound | 25 - 3000 | 25 | ≥ 0.999 |

| Clopidogrel Carboxylic Acid | This compound | 0.01 - 4 (µg/mL) | 0.01 (µg/mL) | > 0.99 |

| Clopidogrel Carboxylic Acid | This compound | 50.0 - 6000.0 | 50.0 | > 0.9984 |

LLOQ: Lower Limit of Quantification[7][9][10]

Table 2: Accuracy and Precision of the Bioanalytical Method

| Analyte | Quality Control (QC) Levels (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Accuracy (%) | Inter-day Precision (%RSD) |

| Clopidogrel Carboxylic Acid | Low (75), Medium (1500), High (2250) | 90 - 98 | ≤ 10 | 92.1 - 96.9 | ≤ 10 |

%RSD: Percent Relative Standard Deviation[7]

Experimental Protocols

Stock and Working Solution Preparation

-

Stock Solutions: Prepare individual stock solutions of clopidogrel carboxylic acid and this compound in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL. Store at -20°C.

-

Working Standard Solutions: Prepare serial dilutions of the clopidogrel carboxylic acid stock solution with 50:50 methanol:water to create calibration standards.

-

Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to a final concentration (e.g., 500 ng/mL).[7]

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is based on a validated method for the extraction of clopidogrel carboxylic acid from human plasma.[4][7]

-

Pipette 200 µL of human plasma (calibration standard, QC, or unknown sample) into a clean microcentrifuge tube.

-

Add a specified volume of the internal standard working solution (this compound) to each tube, except for the blank samples.

-

Vortex mix for 30 seconds.

-

Add 1 mL of extraction solvent (e.g., diethyl ether:n-hexane, 80:20, v/v).

-

Vortex mix for 5 minutes.

-

Centrifuge at 10,000 rpm for 5 minutes to separate the organic and aqueous layers.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in a suitable volume (e.g., 200 µL) of the mobile phase.

-

Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid-Liquid Extraction Workflow.

LC-MS/MS Analysis

The following are typical instrument conditions. Optimization may be required based on the specific instrumentation used.

-

Liquid Chromatography (LC)

-

Tandem Mass Spectrometry (MS/MS)

Conclusion

This compound is an essential tool for the accurate and precise quantification of clopidogrel's major inactive metabolite in biological matrices. The protocols and data presented here provide a robust framework for researchers and scientists in the field of drug metabolism, pharmacokinetics, and clinical drug development to establish and validate bioanalytical methods for clopidogrel. The use of a stable isotope-labeled internal standard is a critical component of high-quality bioanalysis, ensuring data integrity for pivotal studies.

References

- 1. Development and validation of an HPLC–MS/MS method to determine clopidogrel in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Validation of a method for quantitation of the clopidogrel active metabolite, clopidogrel, clopidogrel carboxylic acid, and 2-oxo-clopidogrel in feline plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. Determination of Clopidogrel Carboxylic Acid in Human Plasma by LC-MS/MS [scirp.org]

- 5. Pharmacokinetics of clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pre-Clinical and Phase I Clinical Study of Clopidogrel Lipid Suspension: Intravenously Injected Formulation Results in Faster Onset of Action and Dose-Dependent Inhibition of Platelet Aggregation [jscimedcentral.com]

- 7. researchgate.net [researchgate.net]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. Development and Validation of an HPLC Method for Simultaneous Quantification of Clopidogrel Bisulfate, Its Carboxylic Acid Metabolite, and Atorvastatin in Human Plasma: Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Rapid LC-ESI-MS-MS method for the simultaneous determination of clopidogrel and its carboxylic acid metabolite in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]